Cas no 2034431-78-0 (7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane)

7-(2,5-Difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is a fluorinated thiazepane derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both difluorophenyl and trifluoromethylbenzoyl moieties, which may enhance metabolic stability and binding affinity in drug discovery. The thiazepane core provides conformational flexibility, while the fluorine substituents contribute to improved lipophilicity and bioavailability. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the design of bioactive molecules. Handling requires standard laboratory precautions due to its organic and fluorinated nature.
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane structure
2034431-78-0 structure
商品名:7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
CAS番号:2034431-78-0
MF:C19H16F5NOS
メガワット:401.393461227417
CID:5376622

7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane 化学的及び物理的性質

名前と識別子

    • [7-(2,5-Difluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl][2-(trifluoromethyl)phenyl]methanone
    • 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
    • インチ: 1S/C19H16F5NOS/c20-12-5-6-16(21)14(11-12)17-7-8-25(9-10-27-17)18(26)13-3-1-2-4-15(13)19(22,23)24/h1-6,11,17H,7-10H2
    • InChIKey: OXYDOWAOCJSVDV-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(C2=CC(F)=CC=C2F)SCC1)(C1=CC=CC=C1C(F)(F)F)=O

じっけんとくせい

  • 密度みつど: 1.347±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 476.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): -2.52±0.40(Predicted)

7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-3018-25mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
25mg
$109.0 2023-09-08
Life Chemicals
F6481-3018-1mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
1mg
$54.0 2023-09-08
Life Chemicals
F6481-3018-2mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
2mg
$59.0 2023-09-08
Life Chemicals
F6481-3018-10mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
10mg
$79.0 2023-09-08
Life Chemicals
F6481-3018-75mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
75mg
$208.0 2023-09-08
Life Chemicals
F6481-3018-20mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
20mg
$99.0 2023-09-08
Life Chemicals
F6481-3018-4mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
4mg
$66.0 2023-09-08
Life Chemicals
F6481-3018-40mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
40mg
$140.0 2023-09-08
Life Chemicals
F6481-3018-10μmol
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6481-3018-3mg
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
2034431-78-0
3mg
$63.0 2023-09-08

7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane 関連文献

7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepaneに関する追加情報

Introduction to 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 2034431-78-0)

7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane, identified by the CAS number 2034431-78-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazepane class, a heterocyclic structure known for its diverse biological activities. The presence of fluorine atoms and a benzoyl group at specific positions in its molecular framework imparts unique chemical and pharmacological properties, making it a promising candidate for further research and development.

The molecular structure of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is characterized by a central thiazepane ring fused with a benzoyl moiety and an aromatic ring substituted with fluorine atoms. The 2,5-difluorophenyl group enhances the compound's lipophilicity and metabolic stability, while the trifluoromethyl group contributes to its binding affinity and selectivity. These structural features are critical in determining its interaction with biological targets, particularly enzymes and receptors involved in disease pathways.

In recent years, there has been growing interest in thiazepane derivatives due to their potential therapeutic applications. Studies have demonstrated that compounds within this class exhibit inhibitory activity against various enzymes and receptors associated with neurological disorders, cardiovascular diseases, and cancer. The specific substitution pattern in 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane makes it an attractive scaffold for drug discovery efforts aimed at modulating these targets.

One of the most compelling aspects of this compound is its interaction with the serotonin receptor system. Serotonin (5-hydroxytryptamine or 5-HT) plays a crucial role in regulating mood, cognition, and pain perception. Selective serotonin reuptake inhibitors (SSRIs) are widely used to treat depression and anxiety disorders. The structural features of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane suggest that it may interact with serotonin receptors in a manner similar to known therapeutic agents. Preliminary computational studies have indicated that this compound could exhibit high affinity for certain serotonin receptor subtypes, potentially leading to novel pharmacological effects.

Furthermore, the presence of fluorine atoms in the 2,5-difluorophenyl group not only influences the compound's pharmacokinetic properties but also enhances its binding stability through halogen bonding interactions. Halogen bonds are non-covalent interactions that can significantly strengthen molecular recognition processes. This feature makes 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane a valuable candidate for designing molecules with improved binding affinity and selectivity.

Recent advancements in spectroscopic techniques have allowed researchers to gain deeper insights into the conformational behavior of this compound. NMR spectroscopy studies have revealed that the thiazepane ring adopts specific conformations in solution, which are influenced by the electron-withdrawing effects of the benzoyl group and the electron-donating effects of the fluorine atoms. These structural insights are crucial for understanding how the compound interacts with biological targets at the molecular level.

The synthesis of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated aromatic rings requires precise control over reaction conditions to ensure high yields and purity. However, modern synthetic methodologies have made significant progress in facilitating such transformations. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex heterocyclic frameworks efficiently. These methods have been instrumental in synthesizing analogs of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane, allowing researchers to explore its pharmacological potential further.

In conclusion,7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 2034431-78-0) represents a structurally intriguing compound with significant therapeutic potential. Its unique combination of fluorinated aromatic rings and a thiazepane core makes it an attractive scaffold for drug discovery efforts targeting neurological disorders and other diseases. As research continues to uncover new biological activities associated with thiazepane derivatives,7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is poised to play a pivotal role in developing next-generation therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.